molecular formula C10H9BrO2 B1344092 5-Bromo-6-methoxy-1-indanone CAS No. 187872-11-3

5-Bromo-6-methoxy-1-indanone

Cat. No. B1344092
M. Wt: 241.08 g/mol
InChI Key: UOPZFPWKIZTDRV-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-1-indanone is a derivative of 1-indanone . It has the empirical formula C10H9BrO2 and a molecular weight of 241.08 . It is a solid substance .


Synthesis Analysis

The synthesis of 1-indanones, including 5-Bromo-6-methoxy-1-indanone, has been extensively studied . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . For instance, the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids, is commonly used .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methoxy-1-indanone is characterized by the presence of a bromine atom and a methoxy group attached to a 1-indanone core .


Chemical Reactions Analysis

One study reported the photochemical bromination of 5-methoxy-1-indanone with N-bromosuccinimide (NBS), which yielded 3-bromo-6-methoxyindene . This compound, upon thermolysis, gave a benzo[c]fluorenone derivative .


Physical And Chemical Properties Analysis

5-Bromo-6-methoxy-1-indanone is a solid substance with a melting point of 150-155 °C .

Scientific Research Applications

  • Organic Building Blocks

    • 5-Bromo-6-methoxy-1-indanone is a type of organic building block . Organic building blocks are often used in various chemical reactions to synthesize new compounds .
  • Pharmaceutical Intermediate

    • 5-Bromo-1-indanone, a compound similar to 5-Bromo-6-methoxy-1-indanone, is used as a pharmaceutical intermediate . It serves as a raw material for the preparation of indanone-based pharmaceuticals .
  • Chemical Reagent

    • 5-Bromo-1-indanone can also be used as a chemical reagent for the preparation of other indanones such as 2,3,5 tribromoindanone by bromination .
  • Biochemical Research

    • 5-Methoxy-1-indanone, another similar compound, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Synthesis of Biologically Active 1-Indanones

    • 1-Indanones, which include 5-Bromo-6-methoxy-1-indanone, have a broad range of biological activity . They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . They can also be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .
  • Functionalization of 1-Indanones

    • Scientists have synthesized C5- and C6-alkoxy and benzyloxy-substituted 1-indanones by the alkylation reaction of 5-hydroxy-1-indanone or 6-hydroxy-1-indanone with various alkyl or benzyl bromides .
  • Synthesis of 1,4-dihydroindeno [1,2- c ]pyrazoles

    • 6-Hydroxy-1-indanone, a compound similar to 5-Bromo-6-methoxy-1-indanone, can be used in the synthesis of 1,4-dihydroindeno [1,2- c ]pyrazoles . These compounds can act like potent CHK-1 inhibitors, thereby inhibiting the growth of cancer cells .
  • Preparation of 2,3,5 tribromoindanone

    • 5-Bromo-1-indanone, another similar compound, can be used as a chemical reagent for the preparation of other indanones such as 2,3,5 tribromoindanone by bromination .
  • Synthesis of C5- and C6-alkoxy and benzyloxy-substituted 1-indanones

    • Scientists have synthesized C5- and C6-alkoxy and benzyloxy-substituted 1-indanones by the alkylation reaction of 5-hydroxy-1-indanone or 6-hydroxy-1-indanone with various alkyl or benzyl bromides .
  • Preparation of Indanone-based Pharmaceuticals

    • 5-Bromo-1-indanone is used as a pharmaceutical intermediate . It serves as a raw material for the preparation of indanone-based pharmaceuticals .
  • Synthesis of Biologically Active 1-Indanones

    • 1-Indanones, which include 5-Bromo-6-methoxy-1-indanone, have a broad range of biological activity . They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . They can also be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .
  • Chemical Reagent

    • 5-Bromo-1-indanone can also be used as a chemical reagent for the preparation of other indanones .

Safety And Hazards

According to the safety data sheet, 5-Bromo-6-methoxy-1-indanone is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

Future Directions

Given the wide range of biological activities of 1-indanone derivatives, there are many potential future directions for research on 5-Bromo-6-methoxy-1-indanone . These could include further exploration of its antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties, as well as its potential use in the treatment of neurodegenerative diseases .

properties

IUPAC Name

5-bromo-6-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPZFPWKIZTDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCC(=O)C2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624240
Record name 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methoxy-1-indanone

CAS RN

187872-11-3
Record name 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-6-METHOXY-1-INDANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-(3-Bromo-4-methoxyphenyl)propionic acid (5.0 g, 19.3 mmol) and thionyl chloride (10 ml) were refluxed for 1 hour. This reaction mixture was concentrated under reduced pressure to remove the excess thionyl chloride and the residue was dissolved in 1,2-dichloroethane (50 ml). To this solution was added aluminum chloride (2.8 g, 20.8 mmol) over 10 minutes on an ice bath and the mixture was further stirred at room temperature for 1 hour. This reaction mixture was poured in iced water and extracted with ethyl acetate. The extract was washed serially with saturated saline and water and dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was washed with hexane to provide the title compound (yield 4.3 g, 92%).
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Yield
92%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A round bottom flask, fitted with a stir bar and condenser was charged with 5-bromo-6-hydroxy-1-indanone (0.50 g, 2.20 mmol), potassium carbonate (0.456 g, 3.30 mmol), iodomethane (0.341 g, 2.40 mmol), and acetone (10 mL). After heating at reflux for 24 hours the mixture was diluted with ethyl acetate, washed with water (3×10 mL), brine (1×10 mL) and dried with MgSO4. The mixture was filtered and concentrated to give 0.382 g (72%) of 5-bromo-6-methoxyindan-1-one as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.73 (s, 1 H), 7.22 (s, 1 H), 3.95 (s, 3 H), 3.10 (m, 2 H), 2.73 (m, 2 H). MS (ESI+) for C10H9BrO2 m/z 239.9787 (M+H)+. Anal. Calcd. For C10H9BrO2: C, 49.82; H, 3.76. Found: C, 49.69; H, 3.72.
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0.5 g
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Synthesis routes and methods IV

Procedure details

48 g (0.18 mol) of 3-(3-bromo-4-methoxyphenyl)propanoyl chloride are dissolved in 500 ml of dichloromethane. 72 g (0.54 mol) of aluminium chloride are added in small amounts. The reaction medium is stirred for 2 hours and then poured into water and the phases are separated by settling. The organic phase is dried (Na2SO4) and the solvent is evaporated off: (39.8 g). The product is triturated in ethanol, filtered off and dried (25 g; 63%)
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3-(3-bromo-4-methoxyphenyl)propanoyl chloride
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